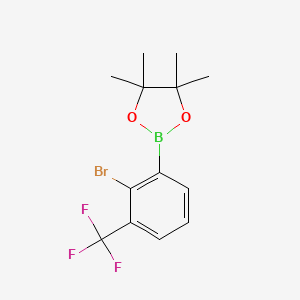

2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester

説明

特性

IUPAC Name |

2-[2-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8(10(9)15)13(16,17)18/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUZBJPSTPAOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101135669 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-56-0 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Procedure and Reaction Conditions

In a representative protocol, 2-bromo-3-trifluoromethylphenylboronic acid is suspended in anhydrous diethyl ether. Pinacol (1.2 equivalents) is added, and the mixture is stirred at room temperature for 15–24 hours under inert conditions. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified via column chromatography using a petroleum ether/ethyl acetate (10:1) gradient.

Key Data:

This method capitalizes on the stability of pinacol esters, which protect the boronic acid from protodeboronation while maintaining reactivity in cross-coupling reactions.

Grignard Reagent-Mediated Borylation

For substrates where the boronic acid is inaccessible, a Grignard reagent approach is utilized. This two-step method first generates the boronic acid intermediate, which is subsequently esterified.

Synthesis of Boronic Acid Intermediate

A solution of 2-bromo-1-iodo-3-trifluoromethylbenzene in tetrahydrofuran (THF) and diethyl ether (1:1) is cooled to −78°C. Isopropylmagnesium chloride (i-PrMgCl, 1.1 equivalents) is added dropwise, followed by triethyl borate (B(OEt)₃, 2.3 equivalents). The reaction is warmed to room temperature and stirred overnight. Acidic workup with 10% HCl liberates the boronic acid, which is extracted with diethyl ether and dried over MgSO₄.

Esterification with Pinacol

The crude boronic acid is subjected to the esterification protocol outlined in Section 1.1.

Key Data:

-

Critical Step: Controlled addition of Grignard reagent at low temperatures to prevent side reactions.

Comparative Analysis of Methods

| Method | Yield | Complexity | Key Advantage |

|---|---|---|---|

| Boronic Acid Esterification | 85–89% | Low | High purity, minimal purification |

| Grignard-Mediated | 70–75% | Moderate | Applicable to inaccessible boronic acids |

| Directed Lithiation | 60–65% | High | Regioselective functionalization |

Optimization and Scalability

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki couplings to form biaryl structures. Key reaction parameters include:

| Reaction Component | Typical Conditions |

|---|---|

| Catalyst | Pd(OAc)₂, Pd(dppf)Cl₂, or Pd(PPh₃)₄ |

| Base | K₃PO₄, Na₂CO₃, or NaOH |

| Solvent | THF/H₂O mixtures (3:1 to 5:1 ratio) |

| Temperature | 80–100°C |

Example Reaction :

Coupling with benzo[b]thiophen-2-yl boronate under Pd(OAc)₂/SPhos catalysis produces 3-(benzo[b]thiophen-2-yl)-5-(trifluoromethyl)phenol in 57% yield after 24 hours at 90°C . The trifluoromethyl group facilitates oxidative addition by stabilizing palladium intermediates through electron-withdrawing effects.

Transesterification for Boronic Acid Liberation

The pinacol ester can be cleaved under acidic conditions to yield free boronic acids:

Procedure :

-

Reagents : Methyl boronic acid (10 eq), 0.1 N HCl in acetone/H₂O (1:1)

-

Mechanism : Acid-catalyzed transesterification followed by evaporation of volatile byproducts

This reaction preserves the boron functionality while removing steric hindrance from the pinacol group, enabling subsequent transformations.

Halogen Exchange Reactions

The bromine substituent undergoes nucleophilic substitution under SNAr conditions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines | DMF, 80°C, K₂CO₃ | 3-Trifluoromethyl-aniline derivatives |

| Thiols | EtOH, reflux, NaH | Thioether-functionalized arenes |

Key Mechanistic Feature : The trifluoromethyl group activates the aromatic ring toward electrophilic substitution by reducing electron density at the ortho position.

Stability and Handling Considerations

| Parameter | Specification |

|---|---|

| Air Sensitivity | Stable under inert atmosphere |

| Thermal Stability | Decomposes above 150°C |

| Storage | -20°C in sealed containers |

The combination of bromine and trifluoromethyl groups makes this compound particularly reactive compared to non-fluorinated analogs like 2-bromophenylboronic acid pinacol ester .

科学的研究の応用

Organic Synthesis

2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester is predominantly used in the Suzuki-Miyaura coupling reaction , which allows for the formation of carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are vital intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action:

- Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond.

- Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

- Reductive Elimination: A new carbon-carbon bond is formed, regenerating the catalyst.

Medicinal Chemistry

The compound is instrumental in developing biologically active compounds, including kinase inhibitors used in cancer therapy. Its ability to form stable complexes with biological molecules enhances its value in drug design .

Case Study:

A study demonstrated the successful use of 2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester in synthesizing derivatives of flutamide, a non-steroidal anti-androgen drug. The borylation process was facilitated using Miyaura borylation techniques, highlighting the compound's relevance in therapeutic applications .

Material Science

In industrial applications, this compound aids in producing advanced materials and polymers. Its unique electronic properties due to the trifluoromethyl group enhance material performance in various applications.

作用機序

The mechanism of action of 2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

類似化合物との比較

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -NO₂): Improve oxidative stability but may reduce nucleophilicity in cross-coupling reactions .

- Bulkier substituents (e.g., benzyloxy): Decrease solubility in non-polar solvents like methylcyclohexane .

Solubility Trends

Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. Data from phenylboronic acid derivatives indicate:

| Solvent | Phenylboronic Acid | Pinacol Esters (General) |

|---|---|---|

| Chloroform | Moderate | High |

| Acetone | High | Moderate |

| Methylcyclohexane | Very Low | Low |

For example, 2-Carboxy-3-fluorophenylboronic acid pinacol ester (MW: 266.07) shows moderate solubility in acetone but precipitates in hydrocarbons . The trifluoromethyl group in the target compound may further enhance solubility in chloroform due to increased lipophilicity .

Reactivity in Cross-Coupling Reactions

The trifluoromethyl and bromo substituents influence reactivity:

- Suzuki-Miyaura Coupling : The boronic ester reacts with aryl halides to form biaryls. Electron-withdrawing -CF₃ accelerates oxidative addition but may slow transmetallation due to reduced electron density at the boron center .

- Comparative Rates: 4-Nitrophenylboronic acid pinacol ester reacts faster with H₂O₂ than non-electron-deficient analogs, forming 4-nitrophenol . Brominated analogs (e.g., 5-Bromomethyl-2-fluorophenylboronic acid pinacol ester) undergo efficient azide substitutions, highlighting versatility in click chemistry .

Physical Properties

The target compound likely shares similar physical characteristics with other brominated pinacol esters, such as high thermal stability (>200°C) and moderate polarity.

生物活性

2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and biochemistry. This compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its reactivity and biological interactions. This article aims to explore the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester

- Molecular Formula : C13H12BBrF3O2

- Molecular Weight : 327.04 g/mol

The biological activity of boronic acids, including 2-bromo-3-trifluoromethylphenylboronic acid pinacol ester, often involves their ability to interact with biomolecules such as proteins and nucleic acids. These compounds can form reversible covalent bonds with diols, which is a key feature in their role as enzyme inhibitors or modulators.

Key Mechanisms:

- Inhibition of Enzymes : Boronic acids can inhibit serine proteases and other enzymes by binding to their active sites.

- Targeting Protein Interactions : The trifluoromethyl group enhances lipophilicity and can influence binding affinity to target proteins.

- Antimicrobial Activity : Some studies suggest that boronic acids exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

Research Findings

Recent studies have investigated the biological activity of various boronic acid derivatives, including those similar to 2-bromo-3-trifluoromethylphenylboronic acid pinacol ester.

Antimicrobial Activity

A study on related compounds demonstrated significant antimicrobial activity against various pathogens, including Candida albicans and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could be effective in treating infections caused by resistant strains .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester | E. coli | 16 |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | C. albicans | 32 |

| AN2690 (Tavaborole) | Bacillus cereus | 64 |

Enzyme Inhibition

Research has shown that boronic acids can effectively inhibit leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis. Docking studies indicate that the binding affinity of these compounds varies with structural modifications, suggesting that the trifluoromethyl group may enhance inhibitory potency .

Case Studies

- Antifungal Activity : A comparative study evaluated the antifungal properties of several boronic acids, revealing that those with electron-withdrawing groups exhibited enhanced activity against fungal pathogens. The mechanism was linked to their ability to form stable complexes with the active sites of LeuRS enzymes .

- Antibacterial Studies : Another investigation focused on the antibacterial efficacy of fluorinated boronic acids against Gram-positive and Gram-negative bacteria. Results indicated that the presence of fluorine significantly improved antibacterial activity compared to non-fluorinated analogs .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。